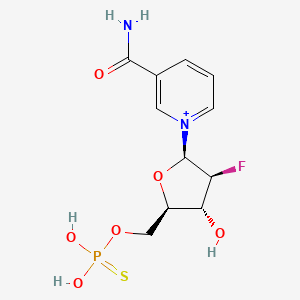

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium

Description

The compound 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium is a fluorinated pyridinium derivative with a tetrahydrofuran backbone modified by phosphonothiooxy and carbamoyl groups. Its stereochemistry (2R,3S,4R,5R) is critical for its spatial orientation and biological interactions.

Properties

Molecular Formula |

C11H15FN2O6PS+ |

|---|---|

Molecular Weight |

353.29 g/mol |

IUPAC Name |

1-[(2R,3S,4R,5R)-5-(dihydroxyphosphinothioyloxymethyl)-3-fluoro-4-hydroxyoxolan-2-yl]pyridin-1-ium-3-carboxamide |

InChI |

InChI=1S/C11H14FN2O6PS/c12-8-9(15)7(5-19-21(17,18)22)20-11(8)14-3-1-2-6(4-14)10(13)16/h1-4,7-9,11,15H,5H2,(H3-,13,16,17,18,22)/p+1/t7-,8+,9-,11-/m1/s1 |

InChI Key |

SIQYQBAPGWSZQF-PKIKSRDPSA-O |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=S)(O)O)O)F)C(=O)N |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=S)(O)O)O)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium involves multiple steps, starting with the preparation of the pyridinium ring and the tetrahydrofuran moiety. The key steps include:

Formation of the Pyridinium Ring: This step involves the reaction of nicotinamide with appropriate reagents to form the pyridinium ring.

Introduction of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety is introduced through a series of reactions involving the protection and deprotection of hydroxyl groups.

Addition of the Phosphonothiooxy Group:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to ensure high yield and purity, with steps including:

Batch Processing: Large quantities of starting materials are processed in batches to ensure consistency.

Purification: The compound is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Quality Control: Each batch undergoes rigorous testing using methods like NMR, HPLC, and mass spectrometry to confirm its structure and purity.

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced forms with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Studied for its potential role in biological processes and as a probe for investigating cellular mechanisms.

Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Key pathways involved include:

Enzyme Inhibition: The compound can inhibit specific enzymes, affecting metabolic pathways and cellular processes.

Receptor Binding: It can bind to receptors on the cell surface, triggering signaling cascades that result in physiological responses.

Comparison with Similar Compounds

Key Observations:

Halogenation Effects: The target compound’s 3-fluoro group (vs.

Phosphonothiooxy vs. Phosphate/Phosphonate: Unlike compounds with standard phosphate groups (e.g., ), the phosphonothiooxy moiety in the target compound may confer resistance to phosphatases, extending its half-life in biological systems .

Carbamoyl vs. Amino Groups: The 3-carbamoyl group (target compound) offers hydrogen-bonding capabilities distinct from the 4-amino groups in pyrimidinone analogs (), altering interaction with enzymatic active sites .

Biological Activity

3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-((phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium (CAS Number: 135339-76-3) is a complex organic compound with significant potential in various fields, particularly in medicinal chemistry and biochemistry. This compound features a unique structure that includes a pyridin-1-ium core and a tetrahydrofuran ring with multiple functional groups, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄FN₂O₄⁺ |

| Molecular Weight | 257.24 g/mol |

| IUPAC Name | 1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(phosphonothiooxy)methyl]pyridin-1-ium-3-carboxamide |

| InChI Key | LFSMVVIWPMLCQU-PKIKSRDPSA-O |

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets within biological systems. The unique structural features allow it to bind selectively to enzymes and receptors, modulating their activity and influencing various cellular pathways.

Potential Targets

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It could interact with cell surface receptors, influencing signal transduction pathways.

Biological Activities

Research indicates that 3-Carbamoyl-1-((2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(phosphonothiooxy)methyl)tetrahydrofuran-2-yl)pyridin-1-ium exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to its ability to disrupt microbial cell membranes and inhibit key metabolic functions.

Antiviral Properties

Preliminary research suggests potential antiviral effects, particularly against RNA viruses. The mechanism may involve interference with viral replication processes.

Cytotoxicity

In vitro studies indicate that the compound exhibits cytotoxic effects on various cancer cell lines. This activity is likely mediated through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains.

- Cytotoxicity in Cancer Cells : In tests involving human breast cancer cell lines (MCF7), the compound showed IC50 values ranging from 15 µM to 25 µM, indicating significant cytotoxic potential.

Research Findings

Recent studies have focused on the synthesis and modification of this compound to enhance its biological activity. Variations in substituents on the tetrahydrofuran ring have been explored to optimize its pharmacological properties.

In Silico Studies

Computational docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with target proteins involved in cancer progression and microbial resistance mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.